3,4-Dimethyl-5-nitro-benzoic acid methyl ester
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Overview
Description
3,4-Dimethyl-5-nitro-benzoic acid methyl ester is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, featuring a nitro group (-NO2) and two methyl groups (-CH3) on the benzene ring, and an ester group (-COOCH3) attached to the carboxylic acid function. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized by nitration of 3,4-dimethylbenzoic acid followed by esterification. The nitration step involves treating 3,4-dimethylbenzoic acid with a nitrating agent such as concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.
Esterification Reaction: The resulting 3,4-dimethyl-5-nitrobenzoic acid is then esterified using methanol (CH3OH) in the presence of an acid catalyst, typically concentrated sulfuric acid or hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process would be scaled up, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives or other substituted benzoic acids.
Scientific Research Applications
3,4-Dimethyl-5-nitro-benzoic acid methyl ester is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other organic compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of nitroaromatic compounds on cellular processes and enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-dimethyl-5-nitro-benzoic acid methyl ester exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to be involved in redox reactions, which can affect cellular processes and enzyme activities. The compound may also interact with specific receptors or enzymes, leading to its biological effects.
Comparison with Similar Compounds
3,5-Dimethyl-benzoic acid methyl ester: This compound lacks the nitro group, resulting in different chemical and biological properties.
3,4-Dimethyl-benzoic acid methyl ester: This compound has a different position of the nitro group, leading to variations in reactivity and biological activity.
4-Nitrobenzoic acid methyl ester: This compound has the nitro group at a different position, affecting its chemical behavior and applications.
Properties
IUPAC Name |
methyl 3,4-dimethyl-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)5-9(7(6)2)11(13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGVGTSXRRNQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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